physicochemical properties of 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine
physicochemical properties of 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine
Executive Summary
This technical guide provides a comprehensive analysis of the core . This molecule belongs to the piperazine class of compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates across various therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2] The inherent properties of a drug candidate—such as its solubility, lipophilicity, and acid-base dissociation constant (pKa)—are critical determinants of its ultimate clinical success, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the experimental rationale necessary for advancing compounds of this class from discovery to development. We will explore not just the "what" of these properties but the "why" behind their importance and the "how" of their experimental determination.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[2] Its prevalence stems from a unique combination of structural and chemical attributes:
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Modulation of Physicochemical Properties: The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which can enhance aqueous solubility and improve pharmacokinetic characteristics.[5][6]
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Structural Versatility: The piperazine ring is conformationally flexible, allowing it to serve as a versatile linker that can optimally position other pharmacophoric elements for interaction with biological targets like kinase ATP-binding pockets or G-protein coupled receptors.[1][2]
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Tunable Basicity: The basicity of the piperazine nitrogens can be fine-tuned through substitution, which is crucial for controlling the ionization state of the molecule at physiological pH. This, in turn, affects solubility, cell permeability, and target binding.[1]
1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine incorporates this key scaffold, linking it to a bromopyridine moiety—a common element in kinase inhibitors and other targeted therapies—and a propyl group, which modulates lipophilicity and steric profile. A thorough understanding of its physicochemical properties is therefore the first step in rational drug design and lead optimization.[7][8]
Core Physicochemical and Analytical Profile
The properties of a potential drug molecule are not merely data points; they are predictors of its behavior in a biological system.[9] The following sections detail the key characteristics of 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine, supplemented by validated experimental protocols for their determination.
Identity and Molecular Structure
A precise understanding of the molecule's composition is fundamental to all subsequent analysis.
| Property | Value | Source / Method |
| IUPAC Name | 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine | --- |
| CAS Number | 2138537-97-8 | BLDpharm[10] |
| Molecular Formula | C₁₃H₂₀BrN₃ | Calculated |
| Molecular Weight | 298.22 g/mol | Calculated |
| Monoisotopic Mass | 297.08406 Da | Calculated |
| SMILES | CCCn1ccn(CC2=CN=C(Br)C=C2)cc1 | --- |
| InChIKey | Not readily available | --- |
Lipophilicity (LogP and LogD)
Expert Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3][8] While a certain level of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and higher toxicity.[11] For CNS-active drugs, a LogP in the range of 2-4 is often considered optimal for crossing the blood-brain barrier.
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Predicted cLogP: ~2.5 - 3.5 (Estimated based on analogues and computational models). Note: This value is a prediction and requires experimental verification. The ethyl analogue, 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine, has a predicted XLogP3 of 1.9, suggesting the propyl version will be slightly more lipophilic.[12]
Experimental Protocol: HPLC-Based LogP Determination
This method offers higher throughput than the traditional shake-flask method and is well-suited for discovery-phase compounds.
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System Preparation: Utilize a reverse-phase C18 HPLC column. The mobile phase is a gradient of acetonitrile in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to measure LogD₇.₄).
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Calibration: Inject a series of standard compounds with known LogP values (e.g., toluene, propranolol, etc.) to generate a calibration curve by plotting their retention times against their LogP values.
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Sample Analysis: Dissolve the test compound in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL. Inject a small volume (5-10 µL) into the HPLC system.
-
Calculation: Record the retention time (tᵣ) of the test compound. Use the calibration curve equation to calculate the LogP value from its retention time.
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Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards with known LogP values ensure the validity of the measurement.
Aqueous Solubility
Expert Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and can create significant challenges for formulation development.[4][8] The presence of the basic piperazine moiety is expected to enhance solubility at lower pH values where it becomes protonated.
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Predicted Solubility: Data is not publicly available. Experimental determination is essential.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This is the gold-standard method for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with mobile phase. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve of known concentrations.
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of samples at multiple time points (e.g., 12 and 24 hours) can confirm that equilibrium has been reached.
Acid-Base Dissociation Constant (pKa)
Expert Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine, the pKa refers to the equilibrium for the protonated form. The two nitrogens of the piperazine ring will have distinct pKa values. This property is paramount as it dictates the charge state of the molecule in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4), which in turn governs its solubility, absorption, and ability to interact with its target.[8]
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Predicted pKa Values: Typical pKa values for N-alkylated piperazines are in the range of 7.5-9.5 for the first protonation and a much lower pKa (e.g., 2-4) for the second. Experimental measurement is crucial for accuracy.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).
-
Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while recording the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The inflection points in the curve correspond to the pKa values. These can be determined accurately using the first or second derivative of the titration curve.
-
Self-Validation: The system is calibrated with at least three standard pH buffers before each experiment. The calculated concentration from the titration endpoint should agree with the weighed-in concentration, validating the measurement.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C atoms within the molecule.
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Expected ¹H NMR Signature (in CDCl₃, 400 MHz):
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Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals corresponding to the three protons on the bromopyridine ring.
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Benzylic Protons (δ ~3.5 ppm): A singlet integrating to 2H for the -CH₂- group connecting the pyridine and piperazine rings.
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Piperazine Protons (δ ~2.4-2.6 ppm): A complex set of multiplets, likely broad, integrating to 8H for the four -CH₂- groups of the piperazine ring.
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Propyl Group (δ 0.9-2.4 ppm): A triplet (3H) for the terminal -CH₃, a multiplet (2H) for the middle -CH₂-, and a triplet (2H) for the -CH₂- attached to the nitrogen.
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Mass Spectrometry (MS)
Expert Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The presence of a bromine atom provides a highly characteristic isotopic signature.
-
Expected Mass Spectrum (ESI+):
-
[M+H]⁺ Ion: The primary observed ion will be the protonated molecule. Due to the natural abundance of bromine isotopes (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%), this will appear as a pair of peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 298.1 and 300.1). This isotopic pattern is a definitive indicator of the presence of a single bromine atom.[13]
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High-Performance Liquid Chromatography (HPLC)
Expert Rationale: HPLC is the workhorse technique for assessing the purity of a compound, separating it from any starting materials, by-products, or degradation products.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level >95% is typically required for in-vitro biological assays.
Key Workflows
Visualizing the processes involved in the synthesis and analysis of the compound provides a clear roadmap for laboratory operations.
Synthetic Workflow
The most probable synthetic route is a standard nucleophilic substitution, a robust and widely used method for creating N-alkylated piperazines.[1]
Caption: A typical synthetic workflow for the target compound via SN2 reaction.
Analytical Characterization Workflow
A systematic approach ensures that all critical data is collected and validated.
Caption: Standard workflow for the analytical characterization of a new chemical entity.
Conclusion: A Profile for Drug Development
The physicochemical profile of 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine, characterized by its moderate lipophilicity, tunable basicity, and the structural versatility of the piperazine scaffold, positions it as a compound of interest for further investigation in drug discovery programs. A comprehensive and early understanding of these properties, determined through the robust experimental protocols detailed herein, is not merely an academic exercise. It is a critical, data-driven strategy to mitigate risk, optimize for success, and accelerate the translation of promising molecules from the laboratory to the clinic.[4][11]
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- 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. PubChem.
- 1-((6-Bromopyridin-3-yl)methyl)-4-isopropylpiperazine. BLDpharm.
- 1-(6-Bromopyridin-3-yl)-4-methylpiperazine. Sigma-Aldrich.
- Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. (2020, July 22). ResearchGate.
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